molecular formula C15H12BrN5OS B2490640 N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1251669-81-4

N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2490640
CAS No.: 1251669-81-4
M. Wt: 390.26
InChI Key: WGFKDPNQTGKJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that features a bromophenyl group and a pyrimidopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves the following steps:

    Formation of the 4-bromophenyl intermediate: This can be achieved through bromination of phenyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the pyrimidopyrimidine core: The pyrimidopyrimidine core can be synthesized via cyclization reactions involving appropriate precursors such as diamines and carbonyl compounds.

    Thioether formation: The final step involves the formation of the thioether linkage between the 4-bromophenyl group and the pyrimidopyrimidine core. This can be achieved using thiol reagents under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrimidopyrimidine core play crucial roles in binding to these targets, thereby modulating their activity. The thioether linkage may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
  • N-(4-fluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
  • N-(4-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Uniqueness

N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding and other non-covalent interactions, which may enhance the compound’s efficacy in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5OS/c1-9-17-6-12-14(20-9)18-8-19-15(12)23-7-13(22)21-11-4-2-10(16)3-5-11/h2-6,8H,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFKDPNQTGKJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.